![molecular formula C20H21FN2O5 B2699804 Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1797559-71-7](/img/structure/B2699804.png)
Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Fluorinated Small Molecules
Research on monofluorinated small molecules, such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, highlights the potential of fluorinated compounds in crystal structure analysis and their hydrogen bonding capabilities, which could be relevant for the design of novel materials or pharmaceuticals (J. Burns & E. Hagaman, 1993).
Photopolymerization Applications
A study on nitroxide-mediated photopolymerization using alkoxyamines bearing a chromophore group suggests applications in the development of new polymer materials. This research could imply potential uses of Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate in photoinitiated polymerization processes (Y. Guillaneuf et al., 2010).
Carboxylation and Dehydroxylation
The ability of a methanogenic consortium to carboxylate and dehydroxylate phenolic compounds to benzoates underlines the microbial transformation potential of similar compounds. This suggests that Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate could be explored for biotransformation and environmental remediation applications (J. Bisaillon et al., 1993).
Tubulin Polymerization Inhibition
Research on a series of indenopyrazoles, including compounds with methoxy and methoxycarbonyl groups, demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This indicates a potential avenue for the use of Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate in cancer research and therapy (Hidemitsu Minegishi et al., 2015).
Liquid Crystalline Behaviors
The synthesis and study of double Schiff bases bearing ester linkage reveal the influence of substituent groups on liquid crystalline phases. Given the structural complexity of Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate, research into its liquid crystalline behavior could provide insights into new materials for optical and electronic applications (Mazin M. Abdul Razzaq Al-Obaidy et al., 2021).
properties
IUPAC Name |
methyl 4-[[2-[[2-(2-fluorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-20(28-3,15-6-4-5-7-16(15)21)12-22-17(24)18(25)23-14-10-8-13(9-11-14)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHZBJVJVPRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate |
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